molecular formula C11H11N3OS B11362351 N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11362351
M. Wt: 233.29 g/mol
InChI Key: MFVXLJUTMZBVGI-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the benzyl group, which can enhance its biological activity and selectivity. This structural feature may contribute to its higher potency and specificity compared to other similar compounds .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-benzyl-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-8-10(16-14-13-8)11(15)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15)

InChI Key

MFVXLJUTMZBVGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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